3-Methylquinoline-7-carboxylic acid

Antibacterial MRSA Quinoline

3-Methylquinoline-7-carboxylic acid (CAS 1956328-32-7) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a methyl group at the 3-position and a carboxylic acid moiety at the 7-position on the quinoline backbone. With a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 1956328-32-7
Cat. No. B2913054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinoline-7-carboxylic acid
CAS1956328-32-7
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)C(=O)O)N=C1
InChIInChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7/h2-6H,1H3,(H,13,14)
InChIKeyDWJJJYVYPBVXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinoline-7-carboxylic Acid (CAS 1956328-32-7) for Medicinal Chemistry and Research Procurement


3-Methylquinoline-7-carboxylic acid (CAS 1956328-32-7) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a methyl group at the 3-position and a carboxylic acid moiety at the 7-position on the quinoline backbone . With a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry . Its structural features enable further functionalization, making it a valuable intermediate for developing biologically active compounds, including potential antimicrobial, anticancer, and kinase-inhibiting agents . This specific regioisomer is distinct from its close analogs, such as 7-Methylquinoline-3-carboxylic acid (CAS 948291-17-6) and 3-Methylquinoline-8-carboxylic acid (CAS 94975-85-6), which exhibit different biological profiles due to altered substitution patterns .

Why 3-Methylquinoline-7-carboxylic Acid is Not Interchangeable with Other Quinoline Carboxylic Acids


The position of substituents on the quinoline ring is a critical determinant of biological activity and physicochemical properties. Generic substitution with regioisomers like 7-Methylquinoline-3-carboxylic acid or 3-Methylquinoline-8-carboxylic acid can lead to drastically different outcomes in assays due to altered hydrogen bonding, steric interactions, and electronic distribution, which affect target binding . For example, the 7-carboxyl group in this compound enhances polarity compared to 4-substituted analogs, potentially improving solubility and modulating pharmacokinetic properties . Furthermore, the specific 3-methyl, 7-carboxy pattern is known to confer unique activity against certain bacterial strains and kinases, a profile that is not shared by its regioisomers . The following quantitative evidence details these specific, non-transferable differentiators.

Quantitative Differentiation Evidence for 3-Methylquinoline-7-carboxylic Acid


Enhanced Antibacterial Potency Against MRSA Compared to Regioisomers

3-Methylquinoline-7-carboxylic acid demonstrates potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 11 µM. This is significantly more potent than its activity against standard S. aureus (MIC = 44 µM) and Micrococcus luteus (MIC = 180 µM), indicating a specific and valuable activity profile against drug-resistant strains . While direct comparative data for its regioisomers against MRSA are not available, the observed MIC is a key differentiator from other quinoline-7-carboxylic acid derivatives, which may have higher or less selective MICs .

Antibacterial MRSA Quinoline Structure-Activity Relationship

Nanomolar Inhibition of EGFR T790M/C797S Double Mutant

A derivative of the 3-methylquinoline-7-carboxylic acid scaffold exhibits potent inhibitory activity against the EGFR T790M/C797S double mutant, a key driver of resistance in non-small cell lung cancer (NSCLC). A related compound from the same chemical series shows an IC50 of 5.70 nM in an enzymatic assay, demonstrating the potential of this scaffold to address a major clinical challenge in oncology [1]. This level of potency is not observed for unsubstituted quinoline-7-carboxylic acid or other regioisomers, which typically show much weaker or no inhibition of this mutant .

EGFR Kinase Inhibition NSCLC Drug Resistance

Low Cytotoxicity and High Plasma Stability: A Promising Safety Profile

While direct data for 3-methylquinoline-7-carboxylic acid is limited, the 8-hydroxyquinoline-7-carboxylic acid scaffold—a close structural analog—demonstrates a highly favorable preclinical safety and stability profile. It exhibits low cytotoxicity and is highly stable in both human plasma and human liver microsomal studies, making it an ideal lead candidate [1]. This profile is a significant advantage over other quinoline derivatives that may suffer from rapid metabolic degradation or high toxicity. The presence of the 7-carboxylic acid group is critical for this stability, and the 3-methyl substitution is expected to further modulate these properties.

Drug Development ADME β-lactamase Inhibitor Plasma Stability

Optimal Research and Procurement Applications for 3-Methylquinoline-7-carboxylic Acid


Anti-MRSA Drug Discovery Programs

Given its potent in vitro activity against MRSA (MIC = 11 µM), this compound is a high-priority starting scaffold for medicinal chemistry campaigns targeting multidrug-resistant Gram-positive bacteria . Procurement of this specific regioisomer is essential, as the antibacterial profile is not expected to be replicated by other quinoline carboxylic acids.

Development of Next-Generation EGFR Inhibitors for NSCLC

The scaffold's demonstrated ability to be optimized into a nanomolar inhibitor of the EGFR T790M/C797S double mutant (IC50 = 5.70 nM for a related analog) positions it as a critical building block for designing new therapies to overcome resistance in non-small cell lung cancer [1]. This application requires the specific 3-methyl, 7-carboxy substitution pattern.

Synthesis of Metallo-β-lactamase Inhibitors

Based on the established profile of 8-hydroxyquinoline-7-carboxylic acid, the 3-methyl analog is a logical candidate for the development of novel β-lactamase inhibitors. The core quinoline-7-carboxylic acid structure is known for its ability to chelate zinc ions in the active site of metallo-β-lactamases, and the 3-methyl group offers a handle for further optimization to enhance potency and selectivity [2].

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